1-Deoxy-D-erythritol

Description

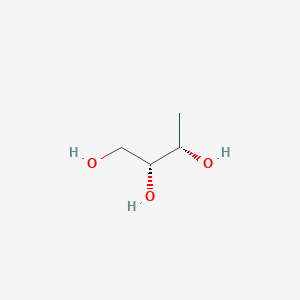

Structure

2D Structure

3D Structure

Properties

CAS No. |

41167-49-1 |

|---|---|

Molecular Formula |

C4H10O3 |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

(2R,3S)-butane-1,2,3-triol |

InChI |

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |

InChI Key |

YAXKTBLXMTYWDQ-IUYQGCFVSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CC(C(CO)O)O |

Origin of Product |

United States |

Investigation of Biological Activities and Underlying Mechanisms

Research on Advanced Glycosylation End-Product (AGE) Formation Inhibition

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. wikipedia.orgmdpi.com The accumulation of AGEs is a hallmark of aging and is accelerated in conditions like diabetes mellitus. wikipedia.orgoup.com This accumulation is implicated in the pathogenesis of numerous degenerative diseases. wikipedia.org

Elucidation of Inhibitory Mechanisms

The formation of AGEs is a complex, multi-step process. It begins with the reaction of a reducing sugar's carbonyl group with the free amino group of a protein, forming an unstable Schiff base. This subsequently rearranges to a more stable Amadori product. frontiersin.org Through a series of further reactions including oxidation, dehydration, and condensation, these early products are converted into irreversible, cross-linked structures known as AGEs. frontiersin.org

1-Deoxy-D-erythritol has been investigated for its potential to interfere with this process. ontosight.ai While the precise mechanisms are still under investigation, it is hypothesized that compounds like this compound may act at different stages of the glycation cascade. Potential inhibitory mechanisms include:

Scavenging of reactive carbonyl species: The formation of AGEs involves intermediate dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, which are highly reactive. wikipedia.org Some antiglycation agents work by trapping these carbonyl compounds, preventing them from reacting with proteins. frontiersin.org

Inhibition of early glycation reactions: This could involve blocking the initial formation of Schiff bases or the subsequent Amadori rearrangement. frontiersin.org

Protection of native protein conformation: By stabilizing the structure of proteins, it may be possible to reduce the accessibility of amino groups for glycation. frontiersin.org

Antioxidant activity: Oxidative stress is known to accelerate the formation of AGEs. frontiersin.org By neutralizing free radicals, antioxidants can indirectly inhibit AGE formation.

Exploration of Pathological Associations with AGE Accumulation

The accumulation of AGEs in tissues has been linked to a wide array of pathological conditions, contributing to the development and progression of various chronic diseases. wikipedia.orgnih.gov

Diabetes Mellitus and its Complications: Hyperglycemia in diabetic patients significantly accelerates AGE formation, leading to vascular complications. wikipedia.orgfrontiersin.org AGEs contribute to increased vascular permeability, arterial stiffness, and interfere with nitric oxide-mediated vasodilation. wikipedia.org They are implicated in both microvascular and macrovascular damage, and elevated serum AGE levels are associated with higher mortality in individuals with type 2 diabetes. mdpi.comnih.gov

Cardiovascular Disease: AGEs promote the cross-linking of collagen in blood vessel walls, leading to vascular stiffening and the entrapment of low-density lipoprotein (LDL) particles, a key step in the development of atherosclerosis. wikipedia.orgnih.gov They can also directly modify LDL, promoting its oxidation. wikipedia.org

Neurodegenerative Diseases: AGEs are found in the characteristic neurofibrillary tangles and senile plaques of Alzheimer's disease. wikipedia.orgoup.com Their accumulation in the brain is associated with increased oxidative stress and inflammation, contributing to neuronal damage. frontiersin.org Studies have shown a link between elevated plasma AGEs and poorer cognitive function. mdpi.com

Chronic Kidney Disease: The accumulation of AGEs is a feature of chronic kidney disease and is believed to contribute to its progression. wikipedia.org

Aging: The gradual accumulation of AGEs over a lifetime is considered a contributing factor to the natural aging process, affecting the structure and function of various tissues and organs. wikipedia.org

Studies on Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development of many diseases. proquest.com Antioxidants are compounds that can counteract this damage by scavenging free radicals. frontiersin.org

Analysis of Free Radical Scavenging Capacities

Research has demonstrated that erythritol (B158007), a related polyol, possesses antioxidant properties, including the ability to scavenge hydroxyl radicals. proquest.comnih.gov Studies often employ various assays to evaluate the free radical scavenging capacity of compounds. Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govscispace.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method assesses the capacity of a substance to scavenge the ABTS radical cation. nih.govkjoas.org

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). kjoas.org

While direct studies on this compound are less common, the known antioxidant activity of erythritol suggests a potential for similar properties. proquest.comnih.gov For instance, erythritol has shown considerable, though not concentration-dependent, ABTS radical scavenging activity. nih.gov

Table 1: Radical Scavenging Activity of Erythritol This table is based on data for erythritol, a related compound, as specific data for this compound is limited in the provided search results.

| Assay | Compound | Concentration | Scavenging Activity (%) | Median Inhibitory Value (mg/ml) |

|---|---|---|---|---|

| DPPH | Erythritol | 50 mg/ml | 15.6 | 452.8 |

| Erythritol | 100 mg/ml | 16.2 | ||

| Erythritol | 200 mg/ml | 16.5 | ||

| Erythritol | 300 mg/ml | 17.1 | ||

| Ascorbic Acid (Standard) | - | - | 0.0023 | |

| ABTS | Erythritol | - | 28.9 - 33.1 | 200.17 |

| Ascorbic Acid (Standard) | - | - | 0.002 |

Data sourced from a study on the antioxidant potential of erythritol. nih.gov

Role in Preventing Oxidative Stress-Related Phenomena

The antioxidant properties of compounds like erythritol suggest a role in protecting against diseases where oxidative stress is a key pathological factor. ontosight.ainih.gov By scavenging free radicals, these compounds can help mitigate cellular damage. proquest.com

For example, erythritol has been shown to reduce lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. nih.gov In animal models of diabetes, erythritol administration has been associated with improved antioxidant status and a reduction in markers of oxidative stress. nih.govnih.gov It is believed that by mitigating oxidative stress, these compounds may help protect against hyperglycemia-induced vascular damage. proquest.com The potential of this compound to prevent oxidative stress-related phenomena is an area of ongoing research. ontosight.ai

Exploratory Research into Potential Applications

Medical Research Applications

The potential medical applications of 1-Deoxy-D-erythritol are a significant area of scientific inquiry. Researchers are particularly interested in its ability to inhibit the formation of advanced glycation end-products (AGEs) and its capacity to counteract oxidative stress, both of which are implicated in a variety of chronic diseases. ontosight.ai

Advanced glycation end-products (AGEs) are harmful compounds that form when proteins or fats combine with sugar in the bloodstream. An accumulation of AGEs is linked to the development and progression of several diseases, including diabetes and Alzheimer's disease. ontosight.ai Research into this compound has shown its potential to inhibit the formation of these AGEs, suggesting it could be a valuable tool in developing therapeutic strategies against AGE-related pathologies. ontosight.ai The mechanism of action is thought to involve the inhibition of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that leads to the formation of AGEs.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many pathogens but absent in humans, presents a promising target for antimicrobial drugs. rsc.orgmdpi.com The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key component of this pathway, is a particular focus for the development of novel antibiotics. rsc.orgmdpi.comresearchgate.net

Oxidative stress, an imbalance between free radicals and antioxidants in the body, can lead to cell and tissue damage, contributing to a range of health problems. This compound has demonstrated antioxidant properties, including the ability to scavenge free radicals. ontosight.ai This suggests its potential utility in preventing or mitigating conditions associated with oxidative stress. ontosight.ai The MEP pathway, in which related compounds are involved, is known to be regulated in response to oxidative stress. plos.org For instance, in some plants, oxidative stress induces the accumulation of transcripts for certain enzymes within this pathway. plos.org

| Research Focus | Key Findings | Potential Implications |

| AGE Inhibition | This compound may inhibit the formation of Advanced Glycation End-products (AGEs). ontosight.ai | Development of therapies for AGE-related diseases like diabetes and Alzheimer's. ontosight.ai |

| Antimicrobial Drug Target | The MEP pathway, involving related enzymes, is a target for new antibiotics. rsc.orgmdpi.comresearchgate.net | Novel treatments for bacterial infections. |

| Oxidative Stress | This compound exhibits antioxidant properties and the ability to scavenge free radicals. ontosight.ai | Prevention and management of oxidative stress-related conditions. ontosight.ai |

| MEP Pathway Regulation | The MEP pathway is responsive to oxidative stress. plos.org | Understanding cellular stress responses and developing targeted interventions. |

Development of Therapeutic Strategies Based on AGE Inhibition

Cosmetic Research Applications

In the field of cosmetics, research is exploring the potential of this compound and its parent compound, erythritol (B158007), for skin protection and inclusion in skincare formulations.

The accumulation of AGEs is also a factor in skin aging and damage. ontosight.ai The potential of this compound to inhibit AGE formation is therefore also relevant to cosmetic science, with investigations into its ability to protect the skin from AGE-related damage. ontosight.ai Erythritol, a related polyol, is known for its moisturizing properties and its ability to maintain water content in the skin, contributing to its softness and smoothness. specialchem.com

Erythritol is increasingly used in a variety of personal care products, including creams, lotions, and serums. minimonai.comnih.gov It functions as a humectant, helping to keep the skin hydrated. specialchem.com Research has shown that erythritol can work in synergy with glycerin to enhance moisturization. minimonai.com In hair care, it can act as a conditioning agent, making hair easier to comb and manage. minimonai.com The formulation of skincare products containing erythritol aims to leverage these properties for improved skin health and appearance. specialchem.comgoogleapis.com

| Application Area | Investigated Properties | Product Formulations |

| Skin Protection | Inhibition of AGE formation. ontosight.ai | Creams, lotions, serums. minimonai.com |

| Moisturization | Humectant properties, synergy with glycerin. specialchem.comminimonai.com | Moisturizers, shower gels. minimonai.com |

| Hair Care | Conditioning agent, frizz management. minimonai.com | Shampoos, conditioners. |

Methodological Frameworks in 1 Deoxy D Erythritol Research

Experimental Designs for Biological Activity Assessment (General)

The biological activity of 1-Deoxy-D-erythritol and its derivatives is primarily investigated through their role in the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. plos.orgresearchgate.net This pathway is essential for the biosynthesis of isoprenoids in many bacteria, parasites, and plants, but absent in humans, making its enzymes attractive targets for antimicrobial drug development. plos.orgportlandpress.comhilarispublisher.comnih.gov The primary focus of biological activity assessment revolves around enzymes that metabolize 1-deoxy-D-xylulose 5-phosphate (DXP), a direct precursor in the MEP pathway. portlandpress.comhilarispublisher.compnas.orgmdpi.com

Enzyme Inhibition Assays: A common experimental design involves in vitro enzyme inhibition assays to screen for compounds that disrupt the MEP pathway. portlandpress.commdpi.comrsc.org These assays typically utilize purified recombinant enzymes, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes the conversion of DXP to MEP. portlandpress.comnih.govrjptonline.org

The general setup for a DXR inhibition assay includes:

Enzyme: Purified recombinant DXR protein. portlandpress.comrjptonline.org

Substrate: 1-Deoxy-D-xylulose 5-phosphate (DXP). portlandpress.comrjptonline.org

Cofactors: NADPH and a divalent metal ion like MgCl₂ or MnCl₂. portlandpress.compnas.orgrjptonline.org

Test Compound: The potential inhibitor, such as an analogue of this compound. acs.org

Detection Method: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. pnas.orgmdpi.comrjptonline.org

The inhibitory activity is often quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. portlandpress.commdpi.comacs.org Kinetic studies are also performed to determine the inhibition constant (Ki) and understand the mechanism of inhibition. portlandpress.comnih.gov

Cell-Based Assays: To assess the biological activity in a more complex biological system, cell-based assays are employed. For instance, the antiprotozoal activity of potential inhibitors is determined by measuring their effect on the proliferation of parasites like Toxoplasma gondii. portlandpress.com This can be achieved by monitoring the incorporation of radiolabeled precursors, such as [³H]-uracil, into the parasite's RNA. portlandpress.com

Gene Expression and Protein Level Analysis: The impact of inhibitors on the MEP pathway can also be assessed by analyzing changes in gene expression and protein levels of the pathway's enzymes. For example, studies have investigated how inhibitors like clomazone (B1669216) and fosmidomycin (B1218577) affect the transcript and protein levels of DXS, DXR, and other MEP pathway enzymes in plants. plos.org

Interaction Studies: Techniques like yeast two-hybrid assays, bimolecular fluorescence complementation (BiFC), and pull-down assays are used to investigate protein-protein interactions. For example, these methods have been used to demonstrate the interaction between a viral protein and 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.gov

Advanced Analytical Techniques for Compound Characterization (General)

The characterization of this compound and its related compounds relies on a suite of advanced analytical techniques to elucidate their structure, purity, and properties.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, quantification, and purification of this compound derivatives. researchgate.netgoogle.comoup.comasm.org Different columns and detection methods are employed depending on the specific analysis. For instance, an assay for 1-deoxy-D-xylulose 5-phosphate synthase (DXS) activity uses HPLC with fluorescence detection after derivatizing the product with 2-anthranilic acid. researchgate.net Another method for DXP detection involves HPLC with a Senshu Pak NH₂ column and monitoring at 195 nm. asm.org Ion-exchange chromatography is also a valuable tool for purification. rjptonline.orggoogle.com

Gas Chromatography (GC): GC is another separation technique used, often in conjunction with mass spectrometry (GC-MS). cdnsciencepub.comresearchgate.net For volatile compounds or those that can be derivatized to become volatile, GC provides high resolution and sensitivity. google.comcdnsciencepub.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound and its analogues. ¹H NMR, ¹³C NMR, and ³¹P NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule. hilarispublisher.comacs.orgcdnsciencepub.comnih.govresearchgate.netiucr.orgpnas.orgiucr.orgacs.org For example, the structure of enzymatically synthesized DXP was confirmed by comparing its ¹H and ³¹P NMR spectra with a chemically synthesized standard. pnas.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compounds. pnas.orgresearchgate.netnih.goviucr.orgiucr.org Techniques like electrospray ionization (ESI-MS) are particularly useful for analyzing non-volatile and thermally labile molecules. iucr.orgiucr.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the confirmation of molecular formulas. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for detecting and quantifying low levels of compounds like DXP in complex mixtures, such as plant extracts. researchgate.net

The following tables summarize the analytical techniques and their applications in the study of this compound and related compounds.

Table 1: Chromatographic Techniques in this compound Research

| Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of DXP and its analogues. | researchgate.netoup.comasm.org |

| Ion-Exchange Chromatography | Purification of enzymes like DXR. | rjptonline.orggoogle.com |

Table 2: Spectroscopic Techniques in this compound Research

| Technique | Application | Reference |

|---|---|---|

| ¹H NMR | Structural elucidation, determination of proton environments. | hilarispublisher.comacs.orgcdnsciencepub.compnas.org |

| ¹³C NMR | Determination of carbon skeleton. | acs.orgnih.govresearchgate.netacs.org |

| ³¹P NMR | Analysis of phosphorylated compounds like DXP. | acs.orgresearchgate.netiucr.orgpnas.orgiucr.orgacs.org |

| Mass Spectrometry (MS) | Molecular weight determination. | pnas.orgresearchgate.netnih.goviucr.orgiucr.org |

Q & A

Q. What is the biochemical significance of 1-Deoxy-D-erythritol in the methyl erythritol phosphate (MEP) pathway?

The MEP pathway is critical for isoprenoid biosynthesis in pathogens like Plasmodium falciparum (malaria) and Mycobacterium tuberculosis. This compound derivatives serve as intermediates in this pathway, where the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) catalyzes their conversion to 2-C-methyl-D-erythritol-4-phosphate (MEP). Researchers can validate this role using isotopic labeling coupled with LC-MS to track metabolic flux in bacterial cultures .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) is preferred due to the compound’s lack of UV chromophores. For stereochemical analysis, nuclear magnetic resonance (NMR) spectroscopy is essential to distinguish between stereoisomers, as highlighted in studies on its structural analogs .

Q. How can researchers synthesize this compound derivatives for mechanistic studies?

Acid-catalyzed dimerization or enzymatic reduction of ketose precursors (e.g., 1-deoxy-D-xylulose) under controlled pH and temperature can yield stereospecific derivatives. Optimization studies should include gas chromatography (GC) for purity assessment and differential scanning calorimetry (DSC) for thermal stability profiling, as demonstrated in polyol synthesis protocols .

Q. What experimental controls are critical when assessing this compound’s role in enzyme inhibition assays?

Include negative controls (e.g., reaction mixtures without NADPH cofactors) and competitive inhibitors like fosmidomycin to validate specificity. Use kinetic assays (e.g., UV-Vis monitoring of NADPH depletion) and cross-validate with crystallographic data to confirm binding modes .

Advanced Research Questions

Q. How can structural biology techniques elucidate the interaction between this compound analogs and the DXR enzyme?

X-ray crystallography of DXR-inhibitor complexes at resolutions ≤2.0 Å reveals critical hydrogen-bonding networks and hydrophobic interactions. Pair with mutagenesis studies (e.g., Ala-scanning of active-site residues) to identify key binding determinants. Comparative analysis with fosmidomycin-bound DXR structures can highlight analog-specific mechanisms .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy of DXR inhibitors derived from this compound?

Conduct pharmacokinetic studies (e.g., plasma protein binding, half-life) and metabolomic profiling to identify off-target effects. Use transgenic parasite models (e.g., PfDXR-overexpressing P. falciparum) to assess resistance mechanisms. Synergy testing with antibiotics like clindamycin may enhance therapeutic relevance .

Q. How does stereochemical configuration influence the bioactivity of this compound derivatives?

Employ chiral chromatography to isolate enantiomers and test their inhibitory activity against DXR. Molecular dynamics simulations can predict stereospecific binding affinities, while circular dichroism (CD) spectroscopy confirms conformational stability in solution .

Q. What computational approaches optimize the design of this compound-based DXR inhibitors?

Use density functional theory (DFT) to calculate electronic properties and docking algorithms (e.g., AutoDock Vina) to screen virtual libraries. Validate top candidates with free-energy perturbation (FEP) simulations and compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve conflicting data on off-target effects of this compound analogs in mammalian cells?

Implement CRISPR-Cas9 knockout models to silence putative off-target pathways (e.g., glycolysis). Use transcriptomic profiling (RNA-seq) and phenotypic screening (e.g., cell viability assays) to differentiate between primary and secondary metabolic impacts .

Q. What methodologies validate the environmental stability of this compound in field-based antimalarial studies?

Conduct accelerated stability testing under varying humidity and temperature conditions. Pair with high-resolution mass spectrometry (HRMS) to detect degradation products. Field trials should include HPLC-based residue analysis in soil and water samples to assess ecological impact .

Methodological Notes

- Data Contradiction Analysis : Cross-reference in vitro enzyme kinetics with whole-cell assays (e.g., minimum inhibitory concentration (MIC) testing) to identify permeability barriers. Use statistical tools like Bland-Altman plots for method comparison .

- Experimental Design : Follow EQUATOR and PRISMA guidelines for systematic reviews and meta-analyses. Include raw data in appendices for reproducibility, as emphasized in extended essay frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.